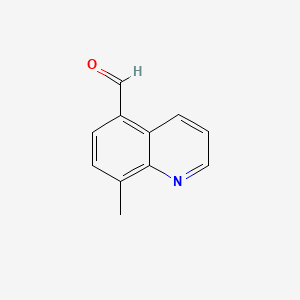

8-Methylquinoline-5-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

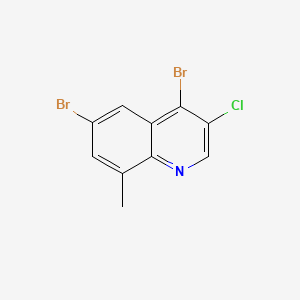

8-Methylquinoline-5-carbaldehyde is a chemical compound with the molecular formula C10H9N . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-Methylquinoline-5-carbaldehyde, has been a subject of research. Classical methods such as Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods have been used . A carbene insertion reaction based on Reimer-Tiemann methodology is presented for making 7-bromo-8-hydroxyquinoline-5-carbaldehyde . Additionally, Duff and Vilsmeier-Haack reactions were used in the double formylation of quinoline derivatives .Molecular Structure Analysis

The molecular structure of 8-Methylquinoline-5-carbaldehyde is characterized by a benzene ring fused with a pyridine moiety . The presence of a methyl group facilitates oxidation .Chemical Reactions Analysis

Quinoline derivatives, including 8-Methylquinoline-5-carbaldehyde, have shown substantial biological activities. The chemical reactions of these compounds depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .科学研究应用

Medicinal Chemistry

8-Methylquinoline-5-carbaldehyde serves as a key scaffold in medicinal chemistry due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds . Its derivatives have been explored for various therapeutic potentials, including:

- Antimicrobial Activity : Quinoline derivatives exhibit significant activity against various microbial species, with modifications at the quinoline ring enhancing this effect .

- Anticancer Properties : The compound’s derivatives are being investigated for their potential to inhibit cancer cell growth and proliferation .

- Neurodegenerative Diseases : Due to its ability to chelate metals, it may have applications in treating conditions like Alzheimer’s disease .

Materials Science

In materials science, 8-Methylquinoline-5-carbaldehyde derivatives are utilized for their electronic properties, which are crucial in the development of:

- Organic Light-Emitting Diodes (OLEDs) : As electron carriers that can improve the efficiency of OLEDs .

- Sensors : The compound’s ability to form complexes with metals can be harnessed in sensor technology .

Environmental Science

The environmental applications of 8-Methylquinoline-5-carbaldehyde are linked to its reactivity and ability to form complexes, which can be used for:

- Water Purification : Its derivatives can act as disinfectants and antiseptics, potentially useful in water treatment processes .

- Pollution Monitoring : The compound’s sensitivity to various metal ions makes it suitable for monitoring environmental pollutants .

Analytical Chemistry

In analytical chemistry, 8-Methylquinoline-5-carbaldehyde is valuable for:

- Chemosensors : Its derivatives can be used to detect the presence of metal ions in samples, which is important for both environmental and biological analyses .

- Spectroscopic Studies : The compound’s unique spectroscopic properties allow for its use in studying molecular interactions and structures .

Organic Synthesis

As a versatile intermediate in organic synthesis, 8-Methylquinoline-5-carbaldehyde is involved in:

- Schiff Base Formation : It reacts with amines to form Schiff bases, which are important intermediates in organic synthesis .

- Catalysis : Its derivatives can act as ligands in catalytic processes, facilitating various chemical transformations .

Biochemistry

In the field of biochemistry, the compound’s derivatives are explored for:

- Enzyme Inhibition : By mimicking the structure of natural substrates, they can serve as inhibitors for certain enzymes, providing insights into enzyme mechanisms .

- Protein Interaction Studies : The compound can be used to study protein-ligand interactions, which are fundamental in understanding biological processes .

作用机制

Target of Action

8-Methylquinoline-5-carbaldehyde, a derivative of quinoline, is known to interact with various biological targets. Quinoline derivatives are widely found in nature and are utilized in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives are known to exhibit important biological activities, including antimalarial, antimicrobial, and antimycobacterial effects .

Pharmacokinetics

There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

安全和危害

未来方向

Quinoline derivatives, including 8-Methylquinoline-5-carbaldehyde, have shown substantial biological activities and have potential therapeutic value. They can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

属性

IUPAC Name |

8-methylquinoline-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTHKBNASKENCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C=O)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679749 |

Source

|

| Record name | 8-Methylquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211501-08-4 |

Source

|

| Record name | 8-Methylquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)

![Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B572708.png)